molecular formula C28H38N2O2 B11572553 5-{3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propyl}-3-(4-methylphenyl)-1,2,4-oxadiazole

5-{3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propyl}-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B11572553
M. Wt: 434.6 g/mol
InChI Key: KZUHGMAAUJQIAM-UHFFFAOYSA-N
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Description

5-{3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propyl}-3-(4-methylphenyl)-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is notable for its unique structural features, which include bulky substituents and aromatic rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propyl}-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves multiple steps. One common approach is the Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride . This method is used to introduce the bulky 2,4-bis(2-methylbutan-2-yl)phenoxy group.

Another key step involves the formation of the oxadiazole ring. This can be achieved through the cyclization of appropriate precursors under specific conditions, such as heating with a dehydrating agent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-{3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propyl}-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-{3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propyl}-3-(4-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propyl}-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring and the bulky substituents can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-{3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propyl}-3-(4-methylphenyl)-1,2,4-oxadiazole lies in its specific combination of bulky substituents and the oxadiazole ring. This structure imparts unique physical and chemical properties, making it distinct from other similar compounds and valuable for various applications.

Properties

Molecular Formula

C28H38N2O2

Molecular Weight

434.6 g/mol

IUPAC Name

5-[3-[2,4-bis(2-methylbutan-2-yl)phenoxy]propyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C28H38N2O2/c1-8-27(4,5)22-16-17-24(23(19-22)28(6,7)9-2)31-18-10-11-25-29-26(30-32-25)21-14-12-20(3)13-15-21/h12-17,19H,8-11,18H2,1-7H3

InChI Key

KZUHGMAAUJQIAM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OCCCC2=NC(=NO2)C3=CC=C(C=C3)C)C(C)(C)CC

Origin of Product

United States

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